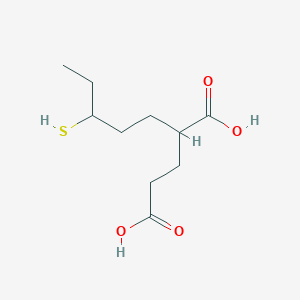

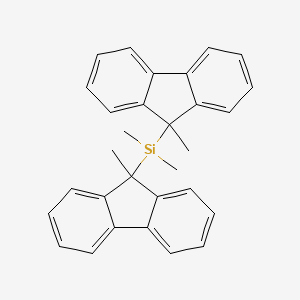

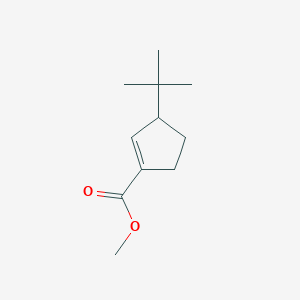

![molecular formula C29H26O3 B14260942 2,2-Bis(4-methoxyphenyl)-5,6-dimethyl-2H-naphtho[1,2-b]pyran CAS No. 161939-14-6](/img/structure/B14260942.png)

2,2-Bis(4-methoxyphenyl)-5,6-dimethyl-2H-naphtho[1,2-b]pyran

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Berry red is a phenolic compound found in various red berries such as blueberries, red raspberries, red currants, and blackberries. It is known for its vibrant color and bioactive properties, making it a significant compound in the food, cosmetic, and pharmaceutical industries. The primary phenolic compounds in berry red include anthocyanins, which are responsible for the red, purple, and blue hues of the berries .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The extraction of berry red compounds from berries involves several modern techniques aimed at maximizing yield and purity. These techniques include:

Pulsed Electric Field Extraction: This method uses short bursts of high voltage to disrupt cell membranes, facilitating the release of phenolic compounds.

Ultrasound-Assisted Extraction: Ultrasound waves create cavitation bubbles that break cell walls, enhancing the extraction of bioactive compounds.

Pressurized Liquid Extraction: This technique uses high pressure and temperature to extract phenolic compounds efficiently.

Microwave-Assisted Extraction: Microwaves heat the solvent and plant material, increasing the extraction rate of phenolic compounds.

Supercritical CO2 Extraction: This method uses supercritical carbon dioxide as a solvent to extract phenolic compounds without the use of hazardous chemicals.

Industrial Production Methods

Industrial production of berry red compounds typically involves the processing of berry pomaces, which are the solid residues left after juice extraction. These pomaces are rich in phenolic compounds and can be processed using the aforementioned extraction techniques to obtain high-purity berry red compounds .

Analyse Chemischer Reaktionen

Types of Reactions

Berry red compounds undergo various chemical reactions, including:

Oxidation: Anthocyanins can be oxidized to form quinones, which can further react to form complex polymers.

Reduction: Reduction reactions can convert anthocyanins to their colorless leucoanthocyanin forms.

Substitution: Substitution reactions can occur on the hydroxyl groups of anthocyanins, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, ascorbic acid.

Substitution Reagents: Acetic anhydride, benzoyl chloride.

Major Products Formed

The major products formed from these reactions include various anthocyanin derivatives, quinones, and leucoanthocyanins, which have different colors and bioactive properties .

Wissenschaftliche Forschungsanwendungen

Berry red compounds have a wide range of scientific research applications, including:

Chemistry: Used as natural colorants and antioxidants in food and cosmetic products.

Biology: Studied for their antioxidant and anti-inflammatory properties, which can protect cells from oxidative stress and inflammation.

Medicine: Investigated for their potential in preventing and treating chronic diseases such as cardiovascular diseases, diabetes, and cancer.

Industry: Utilized in the production of natural dyes, food additives, and nutraceuticals

Wirkmechanismus

The mechanism of action of berry red compounds involves their interaction with various molecular targets and pathways:

Antioxidant Activity: Berry red compounds can neutralize free radicals, reducing oxidative stress and preventing cellular damage.

Anti-inflammatory Activity: They can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

Cardioprotective Effects: Berry red compounds can improve endothelial function, reduce blood pressure, and prevent the oxidation of low-density lipoprotein (LDL) cholesterol.

Anticancer Activity: They can induce apoptosis, inhibit cell proliferation, and prevent angiogenesis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Berry red compounds are compared with other phenolic compounds found in different berries:

Blueberries: High in anthocyanins, particularly malvidin and delphinidin.

Red Raspberries: Rich in cyanidin and pelargonidin.

Red Currants: Contain high levels of cyanidin and delphinidin.

Blackberries: High in cyanidin and petunidin.

Uniqueness

Berry red compounds are unique due to their high anthocyanin content and diverse bioactive properties. They exhibit a wide range of colors and have significant antioxidant, anti-inflammatory, and anticancer activities, making them valuable in various scientific and industrial applications .

Eigenschaften

CAS-Nummer |

161939-14-6 |

|---|---|

Molekularformel |

C29H26O3 |

Molekulargewicht |

422.5 g/mol |

IUPAC-Name |

2,2-bis(4-methoxyphenyl)-5,6-dimethylbenzo[h]chromene |

InChI |

InChI=1S/C29H26O3/c1-19-20(2)26-17-18-29(21-9-13-23(30-3)14-10-21,22-11-15-24(31-4)16-12-22)32-28(26)27-8-6-5-7-25(19)27/h5-18H,1-4H3 |

InChI-Schlüssel |

SQWFNVMZGIOFHT-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C2=CC=CC=C2C3=C1C=CC(O3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

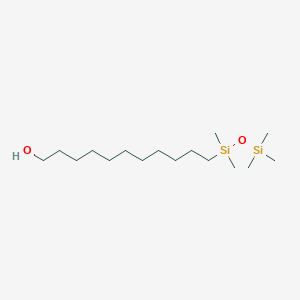

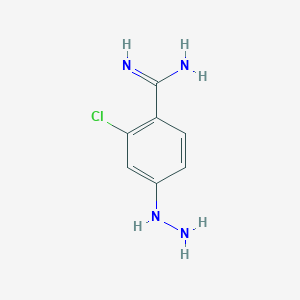

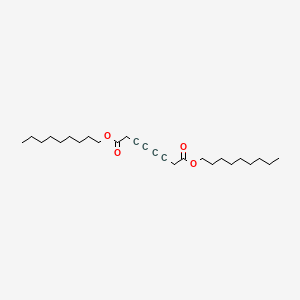

![4-[1,7-Diiodo-4-(3-iodopropyl)heptan-4-yl]phenol;propanoic acid](/img/structure/B14260862.png)

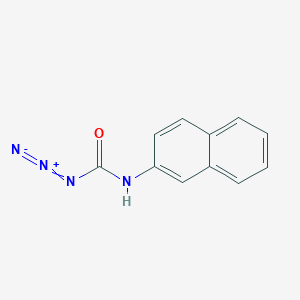

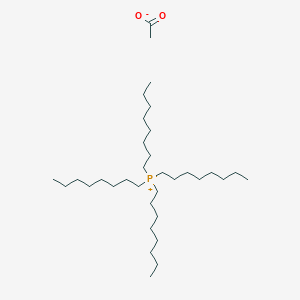

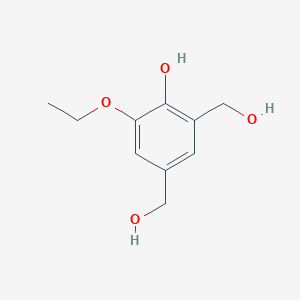

![1,2-Dimethyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14260889.png)

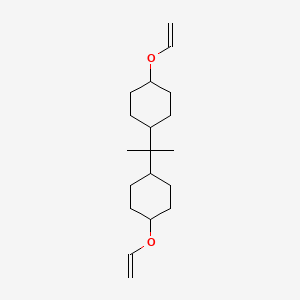

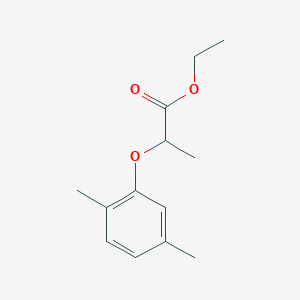

![4-Pentylphenyl 4-[(but-3-en-1-yl)oxy]benzoate](/img/structure/B14260897.png)